(S)-1-amino-3-methoxypropan-2-ol hcl chemical properties
(S)-1-amino-3-methoxypropan-2-ol hcl chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-1-amino-3-methoxypropan-2-ol HCl
Abstract
(S)-1-amino-3-methoxypropan-2-ol hydrochloride is a chiral aminopropanol derivative of significant interest to the fields of medicinal chemistry and drug development. As a versatile trifunctional building block, it provides a valuable scaffold for the synthesis of complex, stereochemically defined molecules. The presence of a primary amine, a secondary alcohol, and a methoxy ether group within a compact, chiral framework allows for selective functionalization, making it a key intermediate in the construction of targeted therapeutics. This guide offers a comprehensive overview of its chemical and physical properties, reactivity, applications in synthesis, and essential safety protocols, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization.
Introduction: A Strategically Important Chiral Building Block
In the landscape of modern drug discovery, the demand for enantiomerically pure starting materials is paramount. Chiral amino alcohols, in particular, are privileged structures that form the backbone of numerous pharmaceuticals. Their ability to form key hydrogen bonds and mimic peptide transitions states makes them ideal for designing enzyme inhibitors and other targeted agents.
The Role of the Methoxy Group in Drug Design
The methoxy group (–OCH₃) is one of the most common substituents found in approved drugs.[1] Far from being a simple steric blocker, it imparts a unique combination of properties. It can act as a hydrogen bond acceptor, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity to enhance pharmacokinetic profiles.[1][2] Its incorporation into a molecule like (S)-1-amino-3-methoxypropan-2-ol provides medicinal chemists with a powerful tool to fine-tune the properties of a lead compound.[1]
(S)-1-amino-3-methoxypropan-2-ol HCl: A Versatile Synthon
This compound combines the benefits of the amino alcohol scaffold with the strategic advantages of the methoxy group. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. It serves as a crucial starting material for creating more complex molecules, where each functional group can be addressed with high chemical selectivity.[3]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a reagent is critical for its successful application in synthesis.
Chemical Identity
-
Chemical Name: (S)-1-amino-3-methoxypropan-2-ol hydrochloride
-
Synonyms: (2S)-2-amino-3-methoxypropan-1-ol HCl[4]
-
Molecular Structure:
-
The structure features a central propanol backbone with a primary amine at the C1 position, a hydroxyl group at the C2 position, and a methoxy ether at the C3 position. The stereochemistry at the C2 carbon is designated as (S).
-
Tabulated Physical Properties
The following table summarizes the key physical and chemical properties for the hydrochloride salt and the corresponding free base.
| Property | (S)-1-amino-3-methoxypropan-2-ol HCl | (S)-1-amino-3-methoxypropan-2-ol (Free Base) | Reference(s) |
| CAS Number | 148278-94-8 | 1085543-96-9 | [4][5] |
| Molecular Formula | C₄H₁₂ClNO₂ | C₄H₁₁NO₂ | [4][6] |
| Molecular Weight | 141.6 g/mol | 105.14 g/mol | [4][6] |
| Appearance | Powder | Solid | [4] |
| Boiling Point | 207.6°C at 760 mmHg | 197°C at 760 mmHg | [4][7] |
| Density | Not specified | 1.025 g/cm³ | [4][7] |
| LogP | Not specified | -0.34730 | [7] |
| Refractive Index | Not specified | 1.446 | [7] |
Solubility Profile
As a small, polar organic salt, (S)-1-amino-3-methoxypropan-2-ol HCl is expected to be highly soluble in water and polar protic solvents such as methanol and ethanol. Its solubility is likely reduced in less polar solvents like dichloromethane and ethyl acetate, and it is expected to be poorly soluble in nonpolar solvents such as hexanes. The high water solubility of related compounds supports this profile.[8][9]
Spectroscopic Characterization: A Predictive Analysis
While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.
Caption: Predicted proton environments for ¹H NMR analysis.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The amine protons (Ha) would likely appear as a broad singlet that can exchange with D₂O. The methoxy protons (Hf) would be a sharp singlet around 3.3-3.4 ppm. The remaining protons on the carbon backbone (Hb, Hc, He) would present as complex multiplets due to diastereotopicity and spin-spin coupling.
-
¹³C NMR: Four unique carbon signals are expected. The methoxy carbon would be the most upfield (around 59 ppm), followed by the three carbons of the propanol backbone (C1, C2, C3) in the 45-75 ppm range.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a strong, broad peak from 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretches. A C-H stretching band would be observed just below 3000 cm⁻¹, and a prominent C-O stretching band for the ether and alcohol would appear in the 1150-1050 cm⁻¹ region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would readily show the molecular ion of the free base [M+H]⁺ at m/z 106.1.
Chemical Reactivity and Stability
The synthetic utility of (S)-1-amino-3-methoxypropan-2-ol HCl stems from the distinct reactivity of its three functional groups.
Stability and Storage
The compound is a stable solid under standard conditions. For long-term storage, it is recommended to keep the container tightly closed in a cool, dry, and well-ventilated area.[8][10][11] It should be protected from moisture and stored under an inert atmosphere to prevent degradation.[10] It is incompatible with strong oxidizing agents and acid chlorides.[11]
Key Chemical Transformations
The primary amine, secondary alcohol, and ether each offer a handle for synthetic modification.
Caption: Key reaction pathways for selective functionalization.
-
N-Functionalization: The primary amine is the most nucleophilic site. Before reaction, the free amine must be liberated from its hydrochloride salt using a non-nucleophilic base like triethylamine or diisopropylethylamine.[12] The liberated amine readily undergoes acylation with acyl chlorides or anhydrides to form amides, or reacts with alkyl halides to form secondary or tertiary amines.
-
O-Functionalization: The secondary hydroxyl group can be acylated to form esters or alkylated to form ethers. These reactions typically require prior protection of the more reactive amino group to ensure selectivity.
-
Ether Cleavage: The methyl ether is generally stable. However, under harsh conditions, such as refluxing with strong acids like HBr or HCl, the ether can be cleaved to yield the corresponding diol.[13]
Applications in Drug Discovery and Development
This molecule is not typically a final drug product but rather a foundational piece for constructing more elaborate active pharmaceutical ingredients.
Utility as a Chiral Scaffold
As a trifunctional chiral molecule, it is an ideal starting point for building libraries of compounds for screening.[3] Its stereocenter is carried through the synthesis, which is crucial for achieving specific interactions with chiral biological targets like enzyme active sites.
Synthesis of Transition-State Analogue Inhibitors
Amino alcohol scaffolds are frequently used to design transition-state analogue inhibitors of proteases (e.g., HIV protease).[3] The hydroxyl group is positioned to mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to tight binding in the enzyme's active site.[3]
Caption: General workflow for incorporating the building block.
Experimental Protocol: General Procedure for N-Acylation
This protocol provides a self-validating framework for the acylation of the primary amine.
-
Reagent Preparation: Dissolve (S)-1-amino-3-methoxypropan-2-ol HCl (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic organic base, such as triethylamine (1.1 eq), dropwise. The formation of triethylamine hydrochloride may be observed as a white precipitate. This step is critical to deprotonate the ammonium salt, making the nitrogen nucleophilic.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of the desired acyl chloride (1.05 eq) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.
Safety, Handling, and Disposal
Proper handling is essential due to the hazardous nature of this and related chemical compounds.
-
Hazard Identification: Based on data for structurally related compounds, (S)-1-amino-3-methoxypropan-2-ol HCl should be treated as a substance that can cause severe skin burns and serious eye damage.[10][11] It may also be harmful if swallowed or inhaled and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[8][10][11]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][10] Avoid creating dust. Wash hands thoroughly after handling.[10]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8][10]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek medical attention.[8][10]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[8][10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Conclusion
(S)-1-amino-3-methoxypropan-2-ol HCl is a high-value chiral building block for researchers and scientists in drug development. Its well-defined stereochemistry and three distinct functional groups provide a reliable and versatile platform for the synthesis of complex molecular architectures. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for leveraging its full potential in the creation of novel therapeutics.
References
-
Chemical Synthesis Database. (2025). 1-amino-3-methoxy-2-propanol. Retrieved from Chemical Synthesis Database. [Link]
- Google Patents. (n.d.). CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
-
ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from ResearchGate. [Link]
-
American Elements. (n.d.). (2S)-2-amino-3-methoxypropan-1-ol hydrochloride. Retrieved from American Elements. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Drug Hunter Team. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from Drug Hunter. [Link]
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. 1085543-96-9|(S)-1-amino-3-methoxypropan-2-ol|BLD Pharm [bldpharm.com]
- 6. 1-amino-3-methoxypropan-2-ol | CAS 93372-65-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Page loading... [wap.guidechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]

